molecular formula C11H11FN2O B2755795 6'-fluoro-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoxaline]-3'-one CAS No. 1503582-73-7

6'-fluoro-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoxaline]-3'-one

Cat. No. B2755795
CAS RN: 1503582-73-7
M. Wt: 206.22
InChI Key: JWBGCBYGCYKGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-fluoro-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoxaline]-3'-one is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. This compound belongs to the class of spiro compounds and has a unique chemical structure, which makes it an attractive target for synthesis and research.

Scientific Research Applications

New Antibacterial Agents

Research has incorporated spiro cyclopropyl groups into quinolone antibacterial agents, demonstrating the synthetic exploration of spirocyclic compounds for enhancing antibacterial activity. A study by Kiely, Schroeder, and Sesnie (1988) explored this by preparing compounds through potassium fluoride-mediated ring closure, showing the potential of such structures in medicinal chemistry (J. Kiely, M. Schroeder, & J. C. Sesnie, 1988).

Heterocyclic Systems

Medvedeva et al. (2014) developed new heterocyclic systems based on substituted 3,4-dihydro-1H-spiro[quinoline-2,1'-cycloalkanes], showcasing the versatility of spirocyclic structures in synthesizing complex heterocyclic systems (S. Medvedeva, M. Krysin, F. Zubkov, E. Nikitina, & K. Shikhaliev, 2014).

Carbene Reaction Intermediates

Rosenberg, Schrievers, and Brinker (2016) examined the carbene spiro[3.3]hept-1-ylidene, a strained carbene reaction intermediate, highlighting the complex reactions such spiro compounds can undergo and their relevance in understanding reaction mechanisms (M. G. Rosenberg, T. Schrievers, & U. Brinker, 2016).

Synthesis and Derivatives

Yong, Ung, Pyne, Skelton, and White (2007) described the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives, demonstrating the synthetic utility of spirocyclic compounds in creating biologically relevant molecules (S. Yong, A. Ung, S. Pyne, B. Skelton, & A. White, 2007).

Fluorine-Containing Derivatives

Dandia, Gautam, and Jain (2007) synthesized fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines], leveraging the unique properties of fluorine in medicinal chemistry and highlighting the continued interest in spirocyclic and fluorinated compounds for potential biological applications (A. Dandia, S. Gautam, & A. Jain, 2007).

properties

IUPAC Name

7-fluorospiro[1,4-dihydroquinoxaline-3,1'-cyclobutane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-7-2-3-8-9(6-7)13-10(15)11(14-8)4-1-5-11/h2-3,6,14H,1,4-5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBGCBYGCYKGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)NC3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.